1,4-Dinitrosopiperazine-d8
CAS No.: 69340-07-4
Cat. No.: VC0030179
Molecular Formula: C4H8N4O2
Molecular Weight: 152.183
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69340-07-4 |
---|---|
Molecular Formula | C4H8N4O2 |
Molecular Weight | 152.183 |
IUPAC Name | 2,2,3,3,5,5,6,6-octadeuterio-1,4-dinitrosopiperazine |
Standard InChI | InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2/i1D2,2D2,3D2,4D2 |
Standard InChI Key | WNSYEWGYAFFSSQ-SVYQBANQSA-N |
SMILES | C1CN(CCN1N=O)N=O |
Introduction
Chemical Properties and Structure
1,4-Dinitrosopiperazine-d8 is a deuterated analog of 1,4-dinitrosopiperazine (DNP), featuring complete substitution of hydrogen atoms with deuterium in the piperazine ring structure. The compound appears as an off-white to light yellow solid . Its structure contains a piperazine ring with nitroso groups attached to both nitrogen atoms, with all eight hydrogen positions occupied by deuterium atoms.
Basic Identification and Properties
Property | Value |
---|---|
CAS Number | 69340-07-4 |
Molecular Formula | C4D8N4O2 |
Molecular Weight | 152.181 g/mol |
IUPAC Name | 2,2,3,3,5,5,6,6-octadeuterio-1,4-dinitrosopiperazine |
Synonyms | N,N'-Dinitrosopiperazine-d8, NSC 339-d8, DNP-d8 |
Physical Appearance | Off-white to light yellow solid |
Stability | Hygroscopic |
The compound's chemical structure includes a piperazine ring where all hydrogen atoms have been replaced with deuterium isotopes, and each nitrogen in the ring bears a nitroso group . This deuteration affects the physical properties of the molecule while maintaining its chemical reactivity profile, making it useful as an isotopically labeled standard.
Structural Identifiers
Identifier Type | Value |
---|---|
InChI | InChI=1S/C4H8N4O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H2/i1D2,2D2,3D2,4D2 |
Standard InChIKey | WNSYEWGYAFFSSQ-SVYQBANQSA-N |
SMILES | C1CN(CCN1N=O)N=O (with deuterium substitutions) |
The InChI notation specifically indicates the isotopic substitution pattern with the "/i" section showing the replacement of hydrogen atoms with deuterium . This provides an unambiguous identification of the compound's exact structure.
Synthesis and Preparation
The synthesis of 1,4-Dinitrosopiperazine-d8 involves the nitrosation of deuterated piperazine (piperazine-d8). This process requires specialized techniques to ensure the incorporation of deuterium at all eight positions in the molecule.
Laboratory Preparation Considerations
The synthesis of 1,4-Dinitrosopiperazine-d8 requires careful control of reaction conditions to ensure complete deuteration and proper formation of the nitroso groups. The presence of 1,4-dinitrosopiperazine as a side product in the preparation of 1-nitroso-4-methylpiperazine, as described in the patent document, suggests that controlling reaction parameters is crucial for yield optimization .
1,4-Dinitrosopiperazine-d8 is primarily used in analytical chemistry as a reference standard. Various analytical techniques are employed for its detection and quantification.
Detection Methods
Analytical Technique | Detection Limit | Sample Volume | Reference |
---|---|---|---|
LLE / GC-HRMS | 0.005 μg/m³n | 0.5 m³n | |
LLE / GC-HRMS | 0.05 μg/l | Not specified |
Liquid-Liquid Extraction combined with Gas Chromatography-High Resolution Mass Spectrometry (LLE/GC-HRMS) is the primary analytical method used for the detection of 1,4-dinitrosopiperazine-d8 . This technique offers high sensitivity and specificity required for trace analysis of nitrosoamines and related compounds.
Mass Spectrometry Characteristics
The deuterium labeling significantly affects the mass spectrometric behavior of the compound, creating a distinct isotopic pattern that can be utilized for identification and quantification. While the search results don't provide specific MS fragmentation patterns for 1,4-dinitrosopiperazine-d8, related compounds like N-nitrosopiperazine-d8 show characteristic transitions, such as m/z 124.0 → 93.0, which can inform the analytical approach .
Applications in Research
1,4-Dinitrosopiperazine-d8 has several important applications in scientific research, particularly in analytical chemistry and biomedical investigations.
Analytical Reference Standard
The primary application of 1,4-Dinitrosopiperazine-d8 is as a deuterated internal standard for the quantification of 1,4-dinitrosopiperazine in environmental, biological, and pharmaceutical samples. The isotopic labeling allows for accurate quantification using isotope dilution techniques in mass spectrometry .
Biomedical Research
The non-deuterated parent compound, 1,4-dinitrosopiperazine (DNP), is known to induce nasopharyngeal carcinoma (NPC) and shows organ specificity to the nasopharyngeal epithelium . The deuterated version can be used in mechanistic studies to trace the metabolic fate and biological interactions of this carcinogenic compound.
Carbon Capture Technology Research
1,4-Dinitrosopiperazine-d8 appears in analyses related to post-combustion CO2 capture technologies, suggesting its relevance in environmental chemistry research . Its presence in analytical methods for monitoring nitrosoamines in carbon capture processes indicates its utility in tracking potential by-products or contaminants in these systems.
Hazard Statement | Description | Hazard Category |
---|---|---|
H301 | Toxic if swallowed | Acute Toxicity, Oral, Category 3 |
H315 | Causes skin irritation | Skin Irritation, Category 2 |
H317 | May cause allergic skin reaction | Skin Sensitization, Category 1 |
H318 | Causes serious eye damage | Serious Eye Damage, Category 1 |
H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization, Category 1 |
H341 | Suspected of causing genetic defects | Germ Cell Mutagenicity, Category 2 |
H350 | May cause cancer | Carcinogenicity, Category 1B |
The compound carries significant health hazards, particularly its potential carcinogenicity (H350) and mutagenicity (H341) . These classifications underline the importance of proper handling procedures when working with this material.
Supplier | Product Format | Quantity | Price (if available) | Catalog/Reference Number |
---|---|---|---|---|
CymitQuimica | Neat | 25 mg | 1,820.00 € | TR-D480422 |
CymitQuimica | Neat | 2500 μg | 274.00 € | TR-D480422 |
ESSLAB (Chiron) | Solution in acetonitrile | 100 μg/mL, 1 mL | £223.00 | 9022.4-100-AN |
Santa Cruz Biotech | Neat | 2.5 mg | $290.00 | sc-208793 |
Comparative Analysis with Related Compounds
Understanding 1,4-Dinitrosopiperazine-d8 in relation to similar compounds provides valuable context for its applications and properties.
Comparison with Non-Deuterated Analog
Property | 1,4-Dinitrosopiperazine-d8 | 1,4-Dinitrosopiperazine |
---|---|---|
CAS Number | 69340-07-4 | 140-79-4 |
Molecular Formula | C4D8N4O2 | C4H8N4O2 |
Molecular Weight | 152.181 g/mol | 144.134 g/mol |
Mass Spectrometry | Distinct isotopic pattern | Standard isotopic pattern |
Applications | Reference standard, tracer | Carcinogenesis research |
The deuteration increases the molecular weight by approximately 8 Da compared to the non-deuterated compound, which is exploited in mass spectrometric applications. The chemical reactivity remains largely similar, though kinetic isotope effects may influence certain reaction rates .
Related Nitrosopiperazine Compounds
Other deuterated nitrosopiperazines mentioned in the search results include:
-
N-Nitrosopiperazine-d8 (CAS: 1330180-56-7)
-
1-Methyl-4-nitrosopiperazine-d8
1,4-Dinitrosopiperazine-d8 serves as an important deuterium-labeled reference standard in analytical chemistry, particularly for the detection and quantification of nitrosoamines in environmental, pharmaceutical, and biological samples. Its complete deuteration on all eight hydrogen positions of the piperazine ring makes it ideal for isotope dilution techniques in mass spectrometry.
The compound shares the concerning toxicological profile of its non-deuterated analog, including potential carcinogenicity and mutagenicity, necessitating careful handling procedures. It is commercially available from several specialized chemical suppliers, albeit at relatively high prices reflecting its specialized nature.
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